

A Comprehensive Technical Guide to the Solubility of Dicarboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicarboxylic acid*

Cat. No.: *B1204607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **dicarboxylic acids** in a variety of organic solvents. Understanding these solubility characteristics is critical for a wide range of applications, including drug development, polymer chemistry, and material science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows to aid in research and development.

Quantitative Solubility Data

The solubility of dicarboxylic acids in organic solvents is influenced by several factors, including the carbon chain length of the acid, the polarity of the solvent, and the temperature. The following tables summarize the mole fraction solubility (x) and solubility in grams per 100g of solvent for a homologous series of dicarboxylic acids in various common organic solvents at different temperatures.

Table 1: Solubility of Dicarboxylic Acids in Ethanol

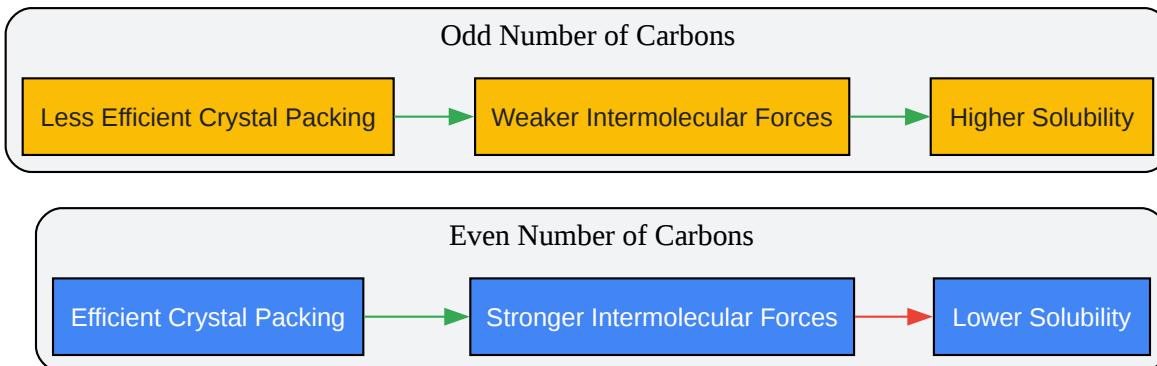
Dicarboxylic Acid	Temperature (K)	Mole Fraction (x)	Solubility (g/100g)
Oxalic Acid	298.15	-	23.7
Malonic Acid	298.15	0.133	-
Succinic Acid	298.15	0.034	5.4
Glutaric Acid	298.15	-	-
Adipic Acid	298.15	0.041	-
Pimelic Acid	298.15	-	-
Suberic Acid	298.15	-	-
Azelaic Acid	298.15	-	19.8
Sebacic Acid	298.15	-	-

Table 2: Solubility of Dicarboxylic Acids in Acetone

Dicarboxylic Acid	Temperature (K)	Mole Fraction (x)	Solubility (g/100g)
Oxalic Acid	293.15	-	-
Malonic Acid	298.15	-	-
Succinic Acid	298.15	0.014	2.7
Glutaric Acid	298.15	-	-
Adipic Acid	298.15	0.038	-
Pimelic Acid	298.15	-	-
Suberic Acid	298.15	-	-
Azelaic Acid	298.15	-	-
Sebacic Acid	298.15	-	Soluble

Table 3: Solubility of Dicarboxylic Acids in Ethyl Acetate

Dicarboxylic Acid	Temperature (K)	Mole Fraction (x)	Solubility (g/100g)
Oxalic Acid	298.15	-	Soluble
Malonic Acid	298.15	0.008	-
Succinic Acid	298.15	0.003	-
Glutaric Acid	298.15	-	-
Adipic Acid	298.15	0.007	-
Pimelic Acid	298.15	-	-
Suberic Acid	298.15	-	-
Azelaic Acid	298.15	-	-
Sebatic Acid	298.15	-	-


Table 4: Solubility of Various Dicarboxylic Acids in Other Organic Solvents

Dicarboxylic Acid	Solvent	Temperature (K)	Solubility (g/100g)
Glutaric Acid	Cyclohexanone	293.15	15.8[1]
Glutaric Acid	Cyclohexanol	293.15	10.2[1]
Glutaric Acid	Acetic Acid	293.15	25.6[1]
Glutaric Acid	n-Butanol	298.15	23.4[1]
Azelaic Acid	DMSO	-	~10 mg/mL[2]
Azelaic Acid	Dimethyl Formamide	-	~10 mg/mL[2]
Sebacic Acid	Chloroform	Room Temp.	Soluble[3][4]
Oxalic Acid	Diethyl Ether	293.15	1.4
Oxalic Acid	Methanol	298.15	27.01
Succinic Acid	Diethyl Ether	-	0.88[2]
Succinic Acid	Methanol	-	-
Adipic Acid	Methanol	298.15	-
Malonic Acid	Methanol	298.15	Soluble[5]

The "Odd-Even" Effect in Dicarboxylic Acid Solubility

A notable phenomenon in the solubility of dicarboxylic acids is the "odd-even effect," where dicarboxylic acids with an odd number of carbon atoms exhibit higher solubility in polar solvents compared to their adjacent counterparts with an even number of carbon atoms.[6][7][8] This effect is attributed to differences in the crystal lattice structures of the solid acids.

Dicarboxylic acids with an even number of carbon atoms tend to pack more efficiently in their crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome during dissolution. Conversely, the packing of odd-numbered dicarboxylic acids is less efficient, leading to weaker intermolecular interactions and, consequently, higher solubility.[6]

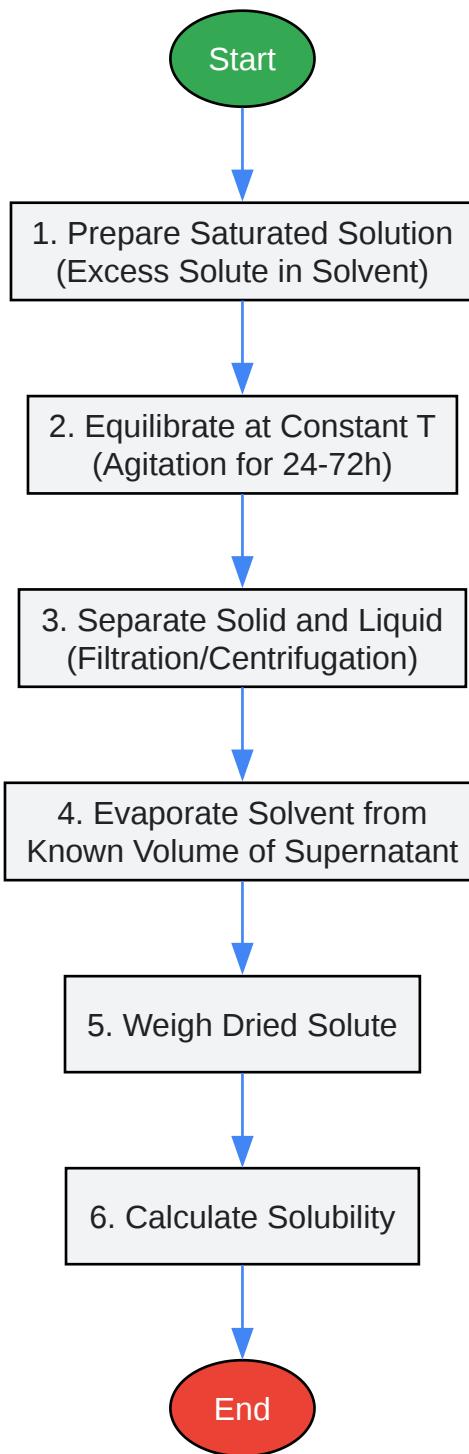
[Click to download full resolution via product page](#)

Fig. 1: Logical relationship of the odd-even effect on solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. The following sections detail the methodologies for three common experimental techniques used to measure the solubility of dicarboxylic acids in organic solvents.

Gravimetric Method


The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

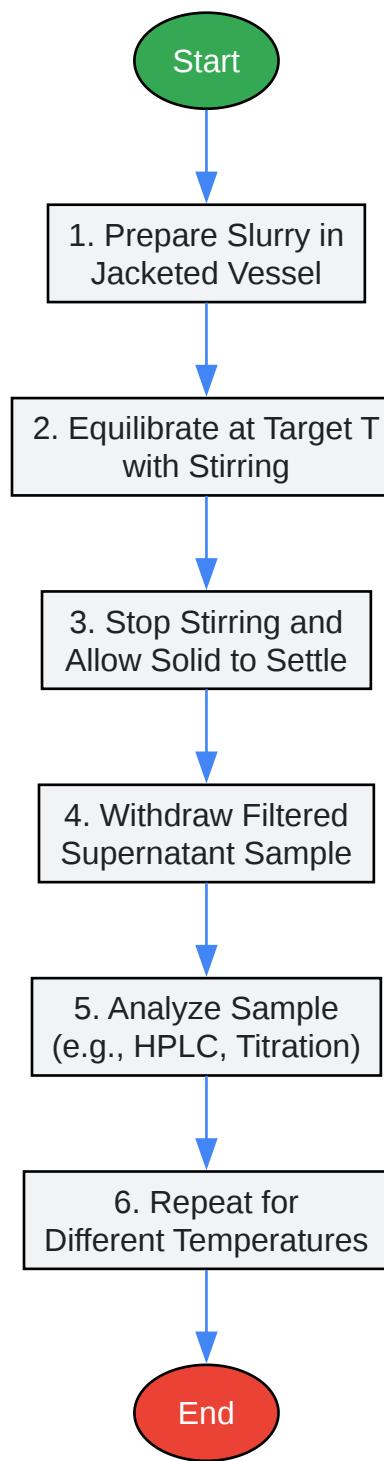
Protocol:

- **Saturation:** An excess amount of the dicarboxylic acid is added to a known volume of the organic solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- **Separation:** The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent

precipitation or further dissolution.

- **Evaporation:** A precisely measured volume or mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.
- **Calculation:** The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

[Click to download full resolution via product page](#)


Fig. 2: Experimental workflow for the Gravimetric Method.

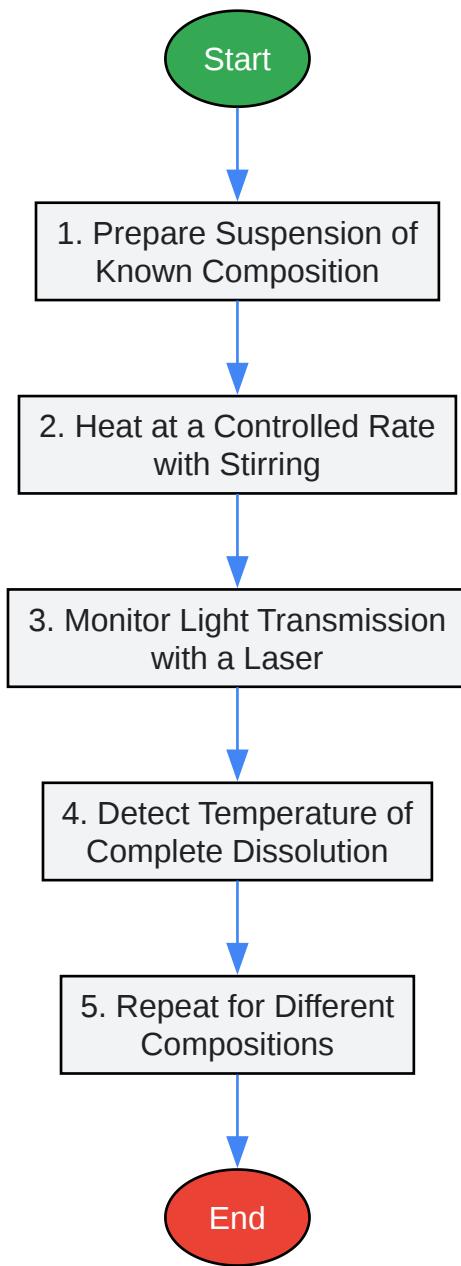
Static Analytic Method

The static analytic method is a precise technique for determining the solubility of a solid in a liquid at various temperatures. It involves equilibrating a solid-liquid mixture at a specific temperature and then analyzing the composition of the liquid phase.

Protocol:

- **Sample Preparation:** A known mass of the dicarboxylic acid and the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
- **Equilibration:** The mixture is stirred continuously while the temperature is maintained at the desired setpoint by a circulating fluid in the jacket. The system is allowed to equilibrate for several hours.
- **Sampling:** Once equilibrium is reached, stirring is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
- **Analysis:** The concentration of the dicarboxylic acid in the collected sample is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or titration.
- **Data Collection:** Steps 2-4 are repeated at different temperatures to obtain a solubility curve.

[Click to download full resolution via product page](#)


Fig. 3: Experimental workflow for the Static Analytic Method.

Laser Monitoring Technique

The laser monitoring technique, also known as the dynamic method, is a rapid and automated method for determining the temperature at which a solid of known composition dissolves completely in a solvent.

Protocol:

- **Sample Preparation:** A precise amount of the dicarboxylic acid is weighed and added to a known mass of the solvent in a jacketed glass vessel equipped with a stirrer and a temperature sensor.
- **Heating and Monitoring:** The suspension is stirred continuously while being heated at a slow, controlled rate (e.g., 0.1-0.5 K/min). A laser beam is passed through the suspension, and the light transmission is monitored by a detector.
- **Dissolution Point Determination:** As the solid dissolves, the turbidity of the solution decreases, and the light transmission increases. The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solid. This temperature is recorded as the solubility temperature for that specific composition.
- **Data Collection:** The experiment is repeated with different compositions of the solute and solvent to construct a phase diagram.[\[9\]](#)

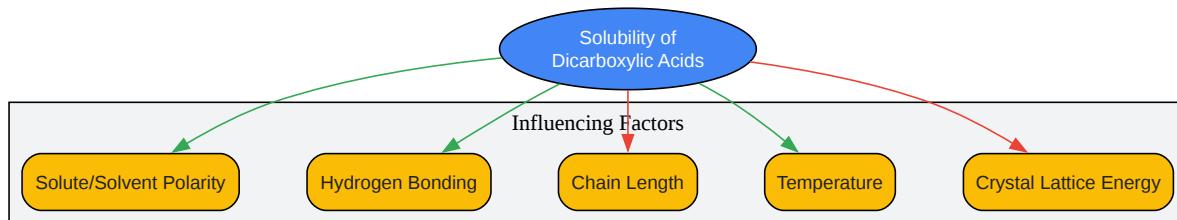

[Click to download full resolution via product page](#)

Fig. 4: Experimental workflow for the Laser Monitoring Technique.

Factors Influencing Solubility

The solubility of dicarboxylic acids in organic solvents is a complex interplay of several factors. A thorough understanding of these factors is essential for solvent selection and process optimization.

- **Polarity of Solute and Solvent:** The "like dissolves like" principle is a fundamental guideline. Dicarboxylic acids, with their two polar carboxyl groups, are generally more soluble in polar organic solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hexane).
- **Hydrogen Bonding:** The ability of the carboxylic acid groups to act as both hydrogen bond donors and acceptors plays a significant role. Solvents that can participate in hydrogen bonding with the dicarboxylic acid (e.g., alcohols) will generally be better solvents.
- **Chain Length of Dicarboxylic Acid:** As the length of the hydrocarbon chain between the two carboxyl groups increases, the nonpolar character of the molecule increases. This generally leads to a decrease in solubility in polar solvents.
- **Temperature:** For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
- **Crystal Lattice Energy:** The energy required to break the crystal lattice of the solid dicarboxylic acid is a critical factor. As mentioned in the "odd-even" effect, a more stable crystal lattice (higher lattice energy) will result in lower solubility.

[Click to download full resolution via product page](#)

Fig. 5: Key factors influencing the solubility of dicarboxylic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Solubility of Adipic Acid in Organic Solvents and Water | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Dicarboxylic Acids in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204607#solubility-of-dicarboxylic-acids-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com